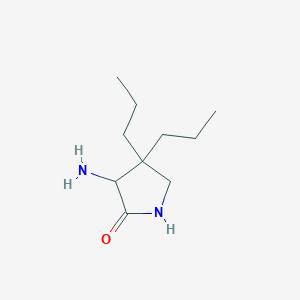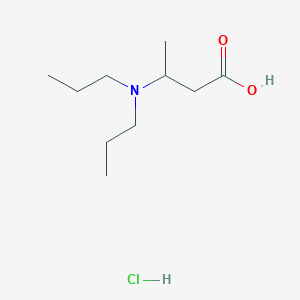![molecular formula C9H11BrN4 B13234819 4-Bromo-1-butyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13234819.png)
4-Bromo-1-butyl-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-butyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by a pyrazolo[3,4-d]pyrimidine core structure, which is known for its significant biological activities. The addition of a bromine atom and a butyl group enhances its chemical properties, making it a valuable compound in various scientific research fields.
Méthodes De Préparation
The synthesis of 4-Bromo-1-butyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
4-Bromo-1-butyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Applications De Recherche Scientifique
4-Bromo-1-butyl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 4-Bromo-1-butyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acids in the enzyme’s active site .
Comparaison Avec Des Composés Similaires
4-Bromo-1-butyl-1H-pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolopyrimidine derivatives, such as:
4-Aminopyrazolo[3,4-d]pyrimidine: Known for its anticancer activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent CDK inhibitor with similar biological activities
The uniqueness of this compound lies in its specific substitution pattern, which enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H11BrN4 |
|---|---|
Poids moléculaire |
255.11 g/mol |
Nom IUPAC |
4-bromo-1-butylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H11BrN4/c1-2-3-4-14-9-7(5-13-14)8(10)11-6-12-9/h5-6H,2-4H2,1H3 |
Clé InChI |
MVKPUSLDHUSMLJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=C(C=N1)C(=NC=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl spiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-2-carboxylate](/img/structure/B13234753.png)



![tert-butyl N-[5-(3-methylphenyl)-5-oxopentyl]carbamate](/img/structure/B13234777.png)


![6-(Propan-2-yl)-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B13234784.png)


![9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide hydrochloride](/img/structure/B13234813.png)
![4-[(Propan-2-yloxy)methyl]piperidin-2-one](/img/structure/B13234815.png)
